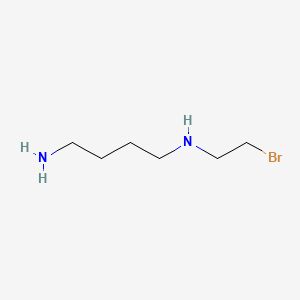
Tetrahydro Cortisone-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydro Cortisone-d5 is a stable isotope labelled metabolite . It has a molecular formula of C21H27D5O5 and a molecular weight of 369.51 . It is categorized under glucocorticoids .
Synthesis Analysis
Cortisol (F) and cortisone (E) are metabolized to A-ring reduced metabolites in the reactions catalyzed by 5α- and 5β-reductase . 5α-tetrahydrocortisol (alloTHF) and 5β-tetrahydrocortisol (THF) are produced from F . The metabolism of E takes place in analogy to form alloTHE and THE .Molecular Structure Analysis
The molecular structure of Tetrahydro Cortisone-d5 is complex, with a molecular formula of C21H27D5O5 . It is a stable isotope labelled metabolite .Chemical Reactions Analysis
Cortisol (F) and cortisone (E) are metabolized to A-ring reduced metabolites in the reactions catalyzed by 5α- and 5β-reductase . 5α-tetrahydrocortisol (alloTHF) and 5β-tetrahydrocortisol (THF) are produced from F . The metabolism of E takes place in analogy to form alloTHE and THE .Physical And Chemical Properties Analysis
Tetrahydro Cortisone-d5 has a molecular formula of C21H27D5O5 and a molecular weight of 369.51 . It is a stable isotope labelled metabolite .Scientific Research Applications
Clinical Diagnosis and Anti-Doping Control
Tetrahydro Cortisone-d5 is used in the quantification of cortisol and its metabolites in human urine . This application is crucial in clinical diagnosis and anti-doping control. The method developed for this purpose uses liquid chromatography-MSn (LC-MSn) for the determination of free cortisol and its 15 endogenous metabolites . This analytical approach could be more appropriate than commonly used determination of urinary free cortisol collected in 24-h urine .
Research in Adrenal Hormones
The compound is related to the adrenal hormone 17-hydroxy-II-dehydrocorticosterone . This hormone, also known as Kendall’s Compound E, has remarkable therapeutic properties . Therefore, Tetrahydro Cortisone-d5 could be used in research related to adrenal hormones and their therapeutic applications.
Stress-Related Research
Tetrahydro Cortisone-d5 is a tetra-hydrocorticosteroid that is associated with stress . Therefore, it can be used in research studying the physiological and psychological effects of stress.
Mechanism of Action
Target of Action
Tetrahydro Cortisone-d5 is a deuterium-labeled variant of Tetrahydrocortisone . Tetrahydrocortisone is a stress-induced hormone and a urinary metabolite of Cortisone . The primary target of Tetrahydro Cortisone-d5, like Cortisone, is the glucocorticoid receptor . This receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days .
Mode of Action
The mode of action of Tetrahydro Cortisone-d5 is similar to that of Cortisone. Corticosteroids like Cortisone bind to the glucocorticoid receptor, leading to changes in gene expression . The short-term effects of corticosteroids include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation .
Biochemical Pathways
Tetrahydro Cortisone-d5, like Cortisone, is involved in the hypothalamic-pituitary-adrenal (HPA) axis . The HPA axis is a complex set of direct influences and feedback interactions among the hypothalamus, the pituitary gland, and the adrenal glands. Cortisol, the endogenous glucocorticoid, is produced in the adrenal gland through cholesterol metabolism . Tetrahydro Cortisone-d5, being a metabolite of Cortisone, is part of this biochemical pathway.
Pharmacokinetics
The pharmacokinetics of Tetrahydro Cortisone-d5 is expected to be similar to that of Cortisone. Corticosteroids are classified according to potency, mineralocorticoid effects, and duration of hypothalamic-pituitary-adrenal axis suppression . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The result of Tetrahydro Cortisone-d5’s action is expected to be similar to that of Cortisone. Cortisone and its metabolites have significant anti-inflammatory and immunosuppressive effects . These effects are beneficial in treating immune, inflammatory, and neoplastic conditions .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Tetrahydro Cortisone-d5 involves the reduction of Cortisone-d5 to Tetrahydro Cortisone-d5.", "Starting Materials": [ "Cortisone-d5", "Sodium borohydride", "Methanol", "Water", "Hydrochloric acid" ], "Reaction": [ "Dissolve Cortisone-d5 in methanol and add sodium borohydride", "Stir the mixture at room temperature for several hours", "Add water to the mixture and adjust the pH to acidic using hydrochloric acid", "Extract the product using a solvent", "Purify the product using chromatography" ] } | |
CAS RN |
1485501-48-1 |
Molecular Formula |
C21H32O5 |
Molecular Weight |
369.513 |
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S,17R)-9,12,12-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-3,17-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C21H32O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h12-15,18,22-23,26H,3-11H2,1-2H3/t12-,13-,14+,15+,18-,19+,20+,21+/m1/s1/i10D2,11D2,18D |
InChI Key |
SYGWGHVTLUBCEM-VFFMWAQASA-N |
SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C)O |
synonyms |
(3α,5β)-3,17,21-Trihydroxypregnane-11,20-dione-d5; 3α,17,21-Trihydroxy-5β-pregnan-11,20-dione-d4; 5β-Pregnan-3α,17α,21-triol-_x000B_11,20-dione-d5; 5β-Tetrahydrocortisone-d5; Ba 2681-d5; NSC 76984-d5; THE-d5; Tetrahydro E-d5; Tetrahydrocompound E-d5; Uroco |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



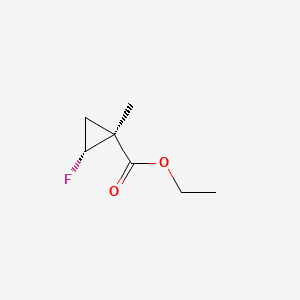
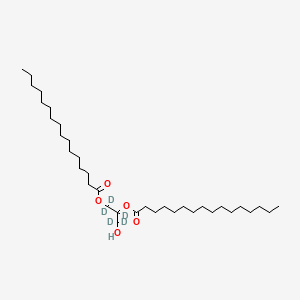
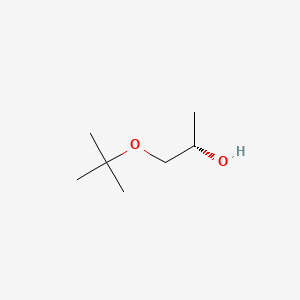
![(2,3,4,5,6-Pentafluorophenyl) 5-[[5-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]-3-[2-[[(3E)-3-hydroxyimino-2-methylbutan-2-yl]amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B588352.png)
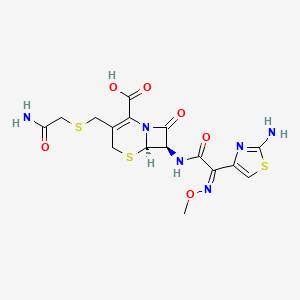
![1,6,7-Trimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B588354.png)


